rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis
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Overview
Description
rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis: is a racemic mixture of a chiral compound that contains two stereocenters. This compound is part of the dioxane family, which is characterized by a six-membered ring containing two oxygen atoms. The “rac-” prefix indicates that it is a racemic mixture, meaning it contains equal amounts of both enantiomers, making it optically inactive.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis can be achieved through various synthetic routes. One common method involves the cyclization of appropriate diols with diacid chlorides under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound often involves the use of microbial fermentation processes. For example, certain strains of Yarrowia lipolytica can be used to produce (2R,3S)-isocitric acid, which can then be chemically modified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Produces dioxane derivatives with additional oxygen functionalities.
Reduction: Yields alcohol derivatives of the dioxane ring.
Substitution: Forms esters or amides depending on the nucleophile used.
Scientific Research Applications
rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, influencing their activity and thereby affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(2R,3S)-isocitric acid: A structural isomer with similar chemical properties but different biological activity.
1,4-dioxane: A simpler analog without the carboxylic acid groups, used primarily as a solvent.
Tartaric acid: Another chiral compound with two stereocenters, commonly used in food and pharmaceutical industries
Uniqueness: rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis is unique due to its specific stereochemistry and the presence of both dioxane and carboxylic acid functionalities. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
876607-72-6 |
---|---|
Molecular Formula |
C6H8O6 |
Molecular Weight |
176.1 |
Purity |
95 |
Origin of Product |
United States |
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